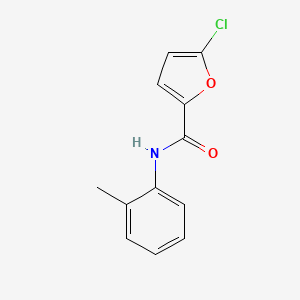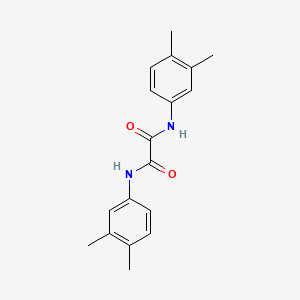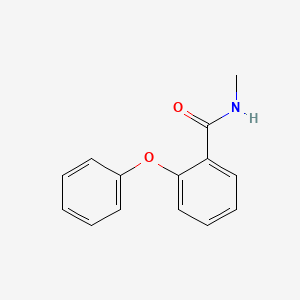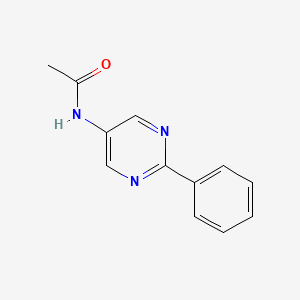
5-chloro-N-(2-methylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-methylphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C12H10ClNO2. It is also known by the name of AM404 and is a synthetic analog of anandamide, an endogenous cannabinoid. AM404 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
AM404 acts by inhibiting the uptake of anandamide, which is an endocannabinoid that binds to cannabinoid receptors in the brain and peripheral tissues. Anandamide is rapidly degraded by the enzyme fatty acid amide hydrolase (FAAH), which limits its therapeutic potential. AM404 inhibits the uptake of anandamide by binding to the fatty acid binding protein (FABP), which transports anandamide to FAAH for degradation. By inhibiting the uptake of anandamide, AM404 increases its concentration in the brain and peripheral tissues, leading to analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects
AM404 has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. It has also been shown to protect against neuronal damage caused by oxidative stress and inflammation in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
AM404 has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using AM404 in lab experiments, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when conducting experiments with AM404 to ensure accurate results.
Zukünftige Richtungen
There are several future directions for research on AM404, including its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of AM404 and its effects on different cell types and tissues. Additionally, the safety and efficacy of AM404 need to be evaluated in clinical trials to determine its potential as a therapeutic agent. Finally, the development of new analogs of AM404 with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of AM404 involves the reaction of 5-chloro-2-furancarboxylic acid with 2-methylaniline in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain AM404. The synthesis of AM404 is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
AM404 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has been shown to have analgesic and anti-inflammatory effects by inhibiting the uptake of anandamide, which is an endocannabinoid that plays a crucial role in pain modulation and inflammation. AM404 has also been shown to have neuroprotective properties and can protect against neuronal damage caused by oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-4-2-3-5-9(8)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDDUFQCHXOHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-methylphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)

![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)
![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)



![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)
![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)



![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7539889.png)
![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)